

Spectroscopic data of 4'-Bromo-3-phenylpropiophenone

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Compound of Interest

Compound Name: 4'-Bromo-3-phenylpropiophenone

CAS No.: 1669-51-8

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4'-Bromo-3-phenylpropiophenone**

Introduction

4'-Bromo-3-phenylpropiophenone is a chemical compound with the molecular formula $C_{15}H_{13}BrO$ and a molecular weight of approximately 289.18 g/mol. [1] Its structure features a phenyl ring attached to a propyl chain, which in turn is connected to a p-brominated phenyl ketone moiety. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and fine chemicals. The presence of the bromine atom and the carbonyl group provides reactive sites for further chemical modifications, making it a versatile building block.

A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a detailed overview of the expected spectroscopic data for **4'-Bromo-3-phenylpropiophenone**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra

for this specific molecule is not readily available in public databases, this guide will leverage data from closely related compounds and established spectroscopic principles to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy

The proton NMR spectrum of **4'-Bromo-3-phenylpropiophenone** is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The electron-withdrawing effects of the carbonyl group and the bromine atom will influence the chemical shifts of the adjacent protons.

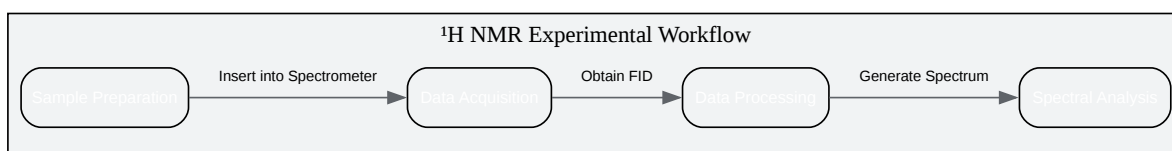
Expected ¹H NMR Data:

Protons	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
Phenyl-H (5H)	7.20 - 7.40	Multiplet	5H
Aromatic-H (ortho to C=O)	~7.80	Doublet	2H
Aromatic-H (ortho to Br)	~7.60	Doublet	2H
-CH ₂ - (adjacent to C=O)	~3.30	Triplet	2H
-CH ₂ - (adjacent to Phenyl)	~3.00	Triplet	2H

- Causality behind Predictions: The protons on the unsubstituted phenyl ring are expected to appear in the typical aromatic region of 7.20-7.40 ppm. The aromatic protons on the brominated ring will be deshielded due to the electron-withdrawing nature of the carbonyl group, with the protons ortho to the carbonyl appearing at a higher chemical shift. The bromine atom's influence will also be observed. The methylene protons adjacent to the carbonyl group will be the most downfield of the aliphatic protons due to the deshielding effect of the ketone.

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Data Acquisition: Record the spectrum on a 300 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons.



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Caption: A simplified workflow for acquiring a ^1H NMR spectrum.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, each carbon atom is expected to give a distinct signal.

Expected ^{13}C NMR Data:

Carbon	Chemical Shift (δ , ppm) (Predicted)
C=O	~198
Aromatic C-Br	~128
Aromatic C (ipso to C=O)	~135
Aromatic C (unsubstituted ring)	126 - 140
Aromatic C (brominated ring)	128 - 132
-CH ₂ - (adjacent to C=O)	~35
-CH ₂ - (adjacent to Phenyl)	~30

- Expert Insights: The carbonyl carbon is the most deshielded and will appear significantly downfield. The carbon atom attached to the bromine will have its chemical shift influenced by the heavy atom effect. The aromatic region will show multiple peaks corresponding to the different carbon environments in the two phenyl rings. The assignment of aromatic carbons can often be complex and may require advanced techniques like HSQC or HMBC for unambiguous assignment.[\[2\]](#)[\[3\]](#)

Experimental Protocol for ^{13}C NMR Spectroscopy:

The protocol is similar to that of ^1H NMR, with the main difference being the longer acquisition times required due to the lower natural abundance of the ^{13}C isotope. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the

vibrations of specific chemical bonds.

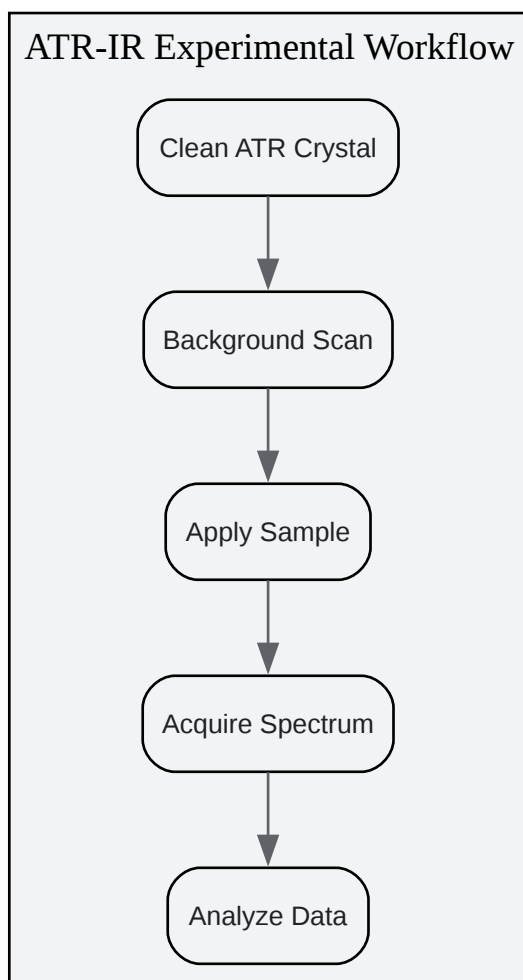
Expected IR Absorption Bands:

Functional Group	Wavenumber (cm ⁻¹) (Predicted)	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
Aliphatic C-H stretch	3000 - 2850	Medium
C=O stretch (ketone)	~1685	Strong
Aromatic C=C stretch	1600 - 1450	Medium-Strong
C-Br stretch	600 - 500	Medium-Strong

- **Trustworthiness of Data:** The most prominent and diagnostic peak in the IR spectrum of **4'-Bromo-3-phenylpropiophenone** will be the strong absorption from the carbonyl (C=O) group of the ketone, expected around 1685 cm⁻¹. The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers. Theoretical and experimental studies on similar compounds like 3'-bromopropiophenone confirm these vibrational assignments.^[4]

Experimental Protocol for IR Spectroscopy (ATR):

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- **Background Scan:** Record a background spectrum of the empty ATR stage.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and acquire the IR spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.



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Caption: Standard procedure for obtaining an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrometry Data:

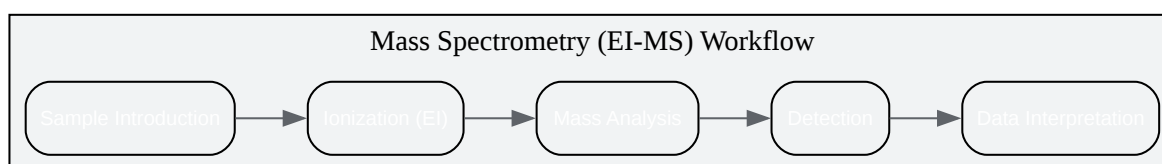
- **Molecular Ion Peak (M^+):** The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A key feature will be the isotopic

pattern of bromine. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity, one at $m/z = 288$ (for $\text{C}_{15}\text{H}_{13}^{79}\text{BrO}$) and one at $m/z = 290$ (for $\text{C}_{15}\text{H}_{13}^{81}\text{BrO}$).

- Major Fragmentation Pathways:
 - Loss of the bromine atom.
 - Cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the formation of acylium ions. For instance, a fragment corresponding to the p-bromobenzoyl cation ($m/z = 183/185$) is highly probable. This is a common fragmentation for similar compounds like p-Bromopropiophenone.[5]
 - Formation of a tropylium ion (C_7H_7^+) at $m/z = 91$ from the phenylpropyl side chain.

Experimental Protocol for Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
- Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source (Electron Ionization - EI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .
- Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.



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Caption: A generalized workflow for mass spectrometry analysis.

Summary of Spectroscopic Data

The following table summarizes the expected key spectroscopic data for the unambiguous identification of **4'-Bromo-3-phenylpropiophenone**.

Technique	Key Expected Features
¹ H NMR	Aromatic protons in the range of 7.20-7.80 ppm; Two aliphatic triplets around 3.00 and 3.30 ppm.
¹³ C NMR	Carbonyl carbon signal around 198 ppm; Multiple aromatic signals between 126-140 ppm; Aliphatic signals around 30-35 ppm.
IR	Strong C=O stretch at ~1685 cm ⁻¹ ; Aromatic C-H stretch > 3000 cm ⁻¹ ; C-Br stretch at 600-500 cm ⁻¹ .
MS (EI)	Molecular ion peaks at m/z 288 and 290 (1:1 ratio); Prominent fragment ions at m/z 183/185 and 91.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation and purity assessment of **4'-Bromo-3-phenylpropiophenone**. While experimental data for this specific molecule is sparse in the public domain, the predictive analysis based on established principles and data from analogous structures offers a reliable guide for researchers. The characteristic signals in each spectroscopic technique, particularly the bromine isotopic pattern in MS, the carbonyl stretch in IR, and the distinct aromatic and aliphatic signals in NMR, serve as definitive fingerprints for the identification of this important synthetic intermediate.

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